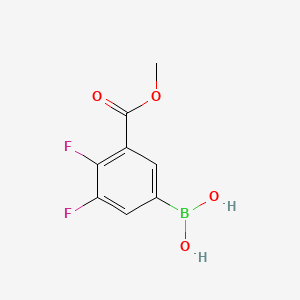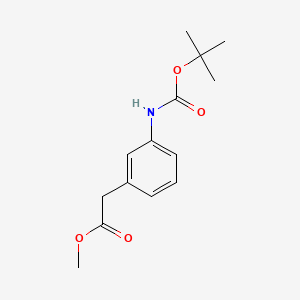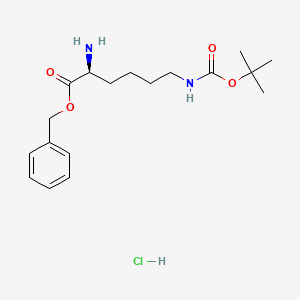
3-Methyl-d3-butyric--d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-d3-butyric–d4 Acid is an isotopically labeled compound with the molecular formula C5H10O2. It is a derivative of butyric acid, where specific hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-d3-butyric–d4 Acid typically involves the deuteration of 3-methylbutyric acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of 3-Methyl-d3-butyric–d4 Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-d3-butyric–d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-d3-butyric–d4 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-d3-butyric–d4 Acid involves its incorporation into biochemical pathways where it acts as a labeled analog of butyric acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using techniques such as mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Butyric Acid: The non-deuterated form of the compound.
3-Methylbutyric Acid: The non-deuterated analog with a similar structure.
Deuterated Butyric Acid: Other isotopically labeled forms of butyric acid.
Uniqueness
3-Methyl-d3-butyric–d4 Acid is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to non-deuterated analogs. This makes it a valuable tool in various scientific fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-butyric--d4 Acid involves several steps that include the conversion of starting materials to intermediates and finally to the target compound.", "Starting Materials": [ "Acetyl-d3 chloride", "Isobutyric acid", "Sodium bicarbonate", "Sodium hydroxide", "Deuterium oxide (D2O)", "Methanol", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Potassium carbonate" ], "Reaction": [ "Step 1: Acetyl-d3 chloride is reacted with isobutyric acid in the presence of anhydrous potassium carbonate to form 3-Methyl-d3-butyric acid-d3.", "Step 2: The 3-Methyl-d3-butyric acid-d3 is then converted to 3-Methyl-d3-butyric acid-d3 methyl ester by reacting it with methanol and a catalytic amount of hydrochloric acid.", "Step 3: The methyl ester is then hydrolyzed to the corresponding acid by refluxing it with aqueous sodium hydroxide.", "Step 4: The 3-Methyl-d3-butyric acid is then converted to its d4 isotopologue by refluxing it with deuterium oxide.", "Step 5: The final step involves the decarboxylation of 3-Methyl-d3-butyric acid-d4 by refluxing it with a solution of sodium bicarbonate in ethanol and diethyl ether to obtain 3-Methyl-d3-butyric--d4 Acid." ] } | |
Número CAS |
1219805-32-9 |
Fórmula molecular |
C5H10O2 |
Peso molecular |
109.176 |
Nombre IUPAC |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
Clave InChI |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
SMILES |
CC(C)CC(=O)O |
Sinónimos |
3-Methyl-d3-butyric--d4 Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


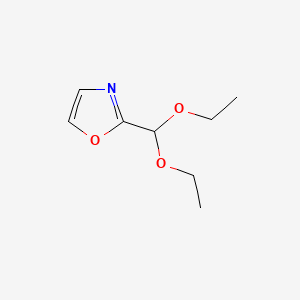
![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)
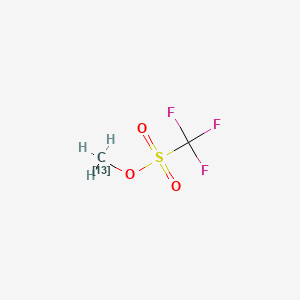

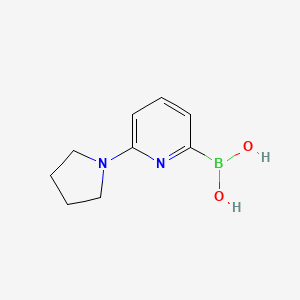

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)

